1-异丙基-1H-1,2,4-三唑

描述

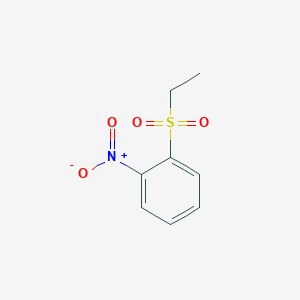

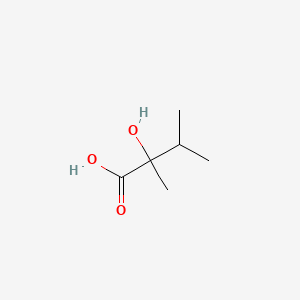

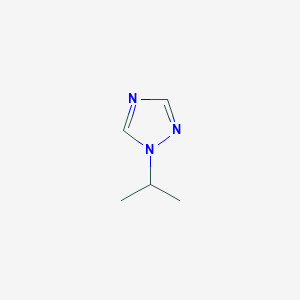

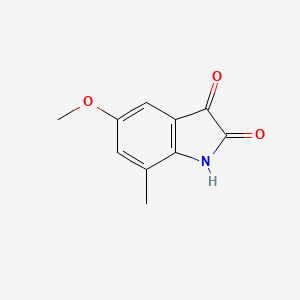

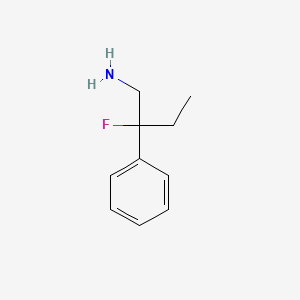

1-Isopropyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered ring molecule containing three nitrogen atoms and two carbon atoms . It is a significant heterocycle that exhibits a broad range of biological activities . The molecular formula of 1-Isopropyl-1H-1,2,4-triazole is C5H9N3 .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various nitrogen sources . A method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported, which proceeds smoothly under microwave irradiation in the absence of a catalyst . Another synthesis method involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-1,2,4-triazole is planar . The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity . The molecular weight is 111.145 Da .

Chemical Reactions Analysis

1,2,4-Triazoles are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Physical And Chemical Properties Analysis

1-Isopropyl-1H-1,2,4-triazole has a molecular weight of 111.15 . It has a density of 1.1±0.1 g/cm3, a boiling point of 194.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The molar refractivity is 32.7±0.5 cm3 .

科学研究应用

Antimicrobial Applications

1-Isopropyl-1H-1,2,4-triazole derivatives have been studied for their antimicrobial properties. These compounds can interact with various enzymes and receptors in microbial cells, leading to the inhibition of cell growth or cell death . This makes them potential candidates for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anticancer Activity

The triazole ring is a common motif in many anticancer drugs. Derivatives of 1-Isopropyl-1H-1,2,4-triazole have shown promise in inhibiting the proliferation of cancer cells. They can act as inhibitors of various cellular pathways that are crucial for cancer cell survival and proliferation . Research in this area aims to develop triazole-based compounds that are more selective and have fewer side effects.

Antiviral Therapeutics

Triazole derivatives, including those of 1-Isopropyl-1H-1,2,4-triazole, have been explored for their antiviral activities. They can interfere with viral replication by targeting specific viral enzymes or by disrupting the viral life cycle . This line of research is particularly important for the development of treatments against emerging viral infections.

Agrochemical Research

In the agrochemical industry, triazole compounds are used to create fungicides and pesticides. The structural adaptability of 1-Isopropyl-1H-1,2,4-triazole allows for the synthesis of various derivatives that can protect crops from fungal infections and pest infestations . This research is vital for improving crop yields and food security.

Material Science

The triazole ring structure is also significant in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, mechanical strength, and chemical resistance . 1-Isopropyl-1H-1,2,4-triazole derivatives could be used to synthesize advanced materials for various industrial applications.

Analgesic and Anti-inflammatory Uses

Research has indicated that certain triazole derivatives exhibit analgesic and anti-inflammatory effects. These compounds can modulate the body’s pain pathways and inflammatory responses, making them potential candidates for new pain relief medications . The goal is to develop drugs that are as effective as current treatments but with reduced side effects.

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Isopropyl-1H-1,2,4-triazole . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is recommended .

属性

IUPAC Name |

1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTUDLGSHURRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509257 | |

| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-1,2,4-triazole | |

CAS RN |

63936-02-7 | |

| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)

![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)